molecular formula C9H12N4O2 B1198810 1,3,7,8-Tetramethylxanthine CAS No. 832-66-6

1,3,7,8-Tetramethylxanthine

Cat. No. B1198810
CAS RN: 832-66-6
M. Wt: 208.22 g/mol
InChI Key: LFHHOHMIVKIHMG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetramethylxanthine, also known as Theobromin, is a chemical raw material used in various applications . It is a white, crystalline substance with a density of about 1.49 g/cm³ .


Physical And Chemical Properties Analysis

1,3,7,8-Tetramethylxanthine has a molecular weight of 208.22 g/mol . It is a white, crystalline substance with a density of about 1.49 g/cm³ . Other properties such as its melting point, boiling point, and flash point are not known .

Scientific Research Applications

Central Nervous System Stimulant

1,3,7,8-Tetramethylxanthine, also known as caffeine, is a central nervous system (CNS) stimulant of the methylxanthine class. It is the world’s most widely consumed psychoactive drug .

Biodegradation of Theobromine

Methylxanthines, including caffeine, theobromine and theophylline, are natural and synthetic compounds in tea, which could be metabolized by certain kinds of bacteria and fungi. Previous studies confirmed that several microbial isolates from Pu-erh tea could degrade and convert caffeine and theophylline .

Production of 3-Methylxanthine

A. sydowii PT-2 showed the potential application in 3-methylxanthine production with theobromine as feedstock through the N-demethylation at N-7 position .

Diminishing Cadmium Toxicity in Spinach

Exogenous caffeine application has been shown to diminish cadmium toxicity by modulating physio-biochemical attributes and improving the growth of spinach .

Coordination Chemistry

New imidazolium salts derived from the natural methylated xanthines theophylline, theobromine and caffeine have been reported .

Mechanism of Action

Target of Action

1,3,7,8-Tetramethylxanthine, a derivative of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

1,3,7,8-Tetramethylxanthine acts by reversibly blocking the action of adenosine on its receptor . This prevents the onset of drowsiness induced by adenosine. It also stimulates certain portions of the autonomic nervous system .

Biochemical Pathways

The compound’s action affects the adenosine signaling pathway . By blocking adenosine receptors, it interferes with the normal functioning of this pathway, leading to increased alertness and reduced drowsiness .

Pharmacokinetics

The methylation of the double bond in 1,3,7,8-Tetramethylxanthine prevents the main metabolic path of xanthines, which is 8-oxidation by the enzyme xanthine oxidase . This makes the compound more water-soluble, allowing it to be excreted by the urine . This also makes 1,3,7,8-tetramethylxanthine harder for the liver to process than normal caffeine, giving it a longer half-life .

Result of Action

The primary result of 1,3,7,8-Tetramethylxanthine’s action is the prevention of drowsiness and the stimulation of certain portions of the autonomic nervous system . This leads to increased alertness and potentially improved cognitive performance .

Action Environment

The action, efficacy, and stability of 1,3,7,8-Tetramethylxanthine can be influenced by various environmental factors. For instance, habitual use of products containing this compound can lead to dehydration and muscle cramping . Rapid water loss could also be mistaken for fat loss by many people .

Future Directions

The potential shown by methylxanthines in such a wide range of conditions should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

properties

IUPAC Name

1,3,7,8-tetramethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHOHMIVKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232215
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832-66-6
Record name 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcaffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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